molecular formula C21H24N2O3 B269333 2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B269333
M. Wt: 352.4 g/mol
InChI Key: QUKPSAIZWOUHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as PPBA, is a chemical compound that has been studied for its potential use in scientific research. PPBA is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is not fully understood. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes are involved in the production of inflammatory mediators and have been implicated in the development of cancer.
Biochemical and Physiological Effects:
2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and reduce the severity of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for cancer therapy. Another advantage is its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
One limitation of 2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its lack of specificity. It has been shown to inhibit the activity of several enzymes, which could lead to off-target effects. Another limitation is its poor solubility, which could make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is in the development of more specific inhibitors of COX-2 and PDE4. Another area of interest is in the development of more soluble forms of 2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its potential use in cancer therapy and the treatment of inflammatory diseases.

Synthesis Methods

The synthesis method for 2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 2-aminobenzamide with 1-pyrrolidinecarboxylic acid and propyl bromide. The resulting product is then reacted with 2-nitrobenzoyl chloride to form 2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. The synthesis method has been optimized to produce high yields of 2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide with purity greater than 95%.

Scientific Research Applications

2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer. 2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of interest is in the study of inflammation. 2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to reduce the severity of inflammation in animal models.

properties

Product Name

2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-propoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O3/c1-2-15-26-19-12-6-4-10-17(19)20(24)22-18-11-5-3-9-16(18)21(25)23-13-7-8-14-23/h3-6,9-12H,2,7-8,13-15H2,1H3,(H,22,24)

InChI Key

QUKPSAIZWOUHPY-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCC3

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.